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D-Mannose-18O6

Cat. No.: B12410402
M. Wt: 192.15 g/mol
InChI Key: GZCGUPFRVQAUEE-WGTKGOLBSA-N
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Description

Significance of Isotopic Labeling in Elucidating Biological Pathways

Isotopic labeling is a powerful technique used to track the journey of molecules through the intricate network of biochemical reactions that constitute metabolic pathways. nih.gov By replacing one or more atoms in a molecule with their heavier, non-radioactive (stable) isotopes, researchers can "tag" compounds of interest. nih.gov These labeled molecules are chemically identical to their natural counterparts and are processed by cells in the same manner. researchgate.net Using advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, scientists can follow the trail of the isotopic label as the molecule is metabolized. nih.gov This allows for the precise mapping of metabolic routes, the quantification of flux (the rate of turnover of molecules) through a pathway, and the discovery of new metabolic intermediates and connections. nih.govnih.gov

Principles of Stable Isotope Tracing with Heavy Oxygen (¹⁸O)

Oxygen is a fundamental component of a vast array of biological molecules, including carbohydrates, lipids, proteins, and nucleic acids. The most common isotope of oxygen is ¹⁶O, but it also has a stable heavy isotope, ¹⁸O. d-nb.info Tracing with ¹⁸O involves introducing molecules enriched with this heavy isotope into a biological system and monitoring its incorporation into various metabolites. This method is particularly valuable for studying oxidation-reduction reactions, the metabolism of water, and the dynamics of oxygen-containing functional groups in biomolecules. The distinct mass of ¹⁸O allows for its detection and quantification, providing insights into specific enzymatic reactions and metabolic transformations where oxygen atoms are exchanged or incorporated.

D-Mannose as a Pivotal Carbohydrate in Biological Systems

D-mannose, a simple sugar and an epimer of glucose, plays a critical role in human physiology, primarily through its involvement in the glycosylation of proteins. nih.gov Glycosylation is a vital process where sugar chains (glycans) are attached to proteins, influencing their folding, stability, and function. nih.gov Mannose is a key component of these N-linked glycans. nih.gov While the body can synthesize mannose from glucose, exogenous mannose from the diet can also be incorporated into these pathways. nih.gov Dysregulation of mannose metabolism is linked to certain congenital disorders of glycosylation, highlighting its importance in cellular function. nih.gov

Rationale for the Application of D-Mannose-¹⁸O₆ in Advanced Academic Research

The use of D-Mannose-¹⁸O₆, where all six oxygen atoms are the heavy ¹⁸O isotope, provides a powerful tool for dissecting the metabolic fate of this crucial sugar. By tracing the ¹⁸O label, researchers can unambiguously determine the contribution of exogenous D-mannose to various metabolic pools. This is particularly important for understanding how much dietary or supplementary mannose is incorporated into glycoproteins versus how much is converted to other sugars or catabolized for energy.

The heavy oxygen label allows for precise tracking of the mannose backbone through complex metabolic networks. For instance, it can help elucidate the extent to which mannose is isomerized to fructose-6-phosphate (B1210287) and enters glycolysis, or is utilized in the pentose (B10789219) phosphate (B84403) pathway. Furthermore, in the context of glycosylation, D-Mannose-¹⁸O₆ can help quantify the rate of synthesis and turnover of specific glycoproteins, providing valuable data in studies of cellular health, aging, and disease.

Research Findings with Isotopically Labeled D-Mannose

While direct research publications specifically detailing the use of D-Mannose-¹⁸O₆ are not prominent in publicly accessible literature, the principles of its application can be inferred from extensive research using other isotopically labeled forms of mannose, such as those incorporating deuterium (B1214612) (²H) or carbon-13 (¹³C). These studies provide a framework for the expected outcomes and data generated from experiments with ¹⁸O-labeled mannose.

Research has shown that the fate of exogenous mannose is highly dependent on its concentration and the metabolic state of the cell. At physiological concentrations, a significant portion of mannose is directed towards N-glycan synthesis.

The table below illustrates hypothetical data from a tracer experiment comparing the metabolic fate of D-Mannose labeled with different isotopes in a cell culture model. This demonstrates the type of quantitative data that such studies can yield.

Metabolite Pool% Contribution from Labeled D-Mannose (Hypothetical)
Glycoprotein-bound Mannose 65%
Fructose-6-Phosphate 20%
Lactate (B86563) 10%
Pentose Phosphate Pathway Intermediates 5%

This interactive table showcases the potential distribution of an isotopic label from D-Mannose into major downstream metabolic pools, based on established metabolic pathways.

Further detailed analysis can reveal the incorporation of the isotopic label into specific amino acids or other biomolecules, providing a comprehensive map of the metabolic network connected to D-mannose.

The following table presents a summary of key enzymatic steps in mannose metabolism that can be traced using isotopically labeled D-Mannose.

EnzymeReactionIsotopic Tracer Application
Hexokinase D-Mannose → D-Mannose-6-phosphateTracing the initial phosphorylation step.
Phosphomannose Isomerase D-Mannose-6-phosphate ↔ Fructose-6-phosphateQuantifying the flux towards glycolysis.
Phosphomannomutase D-Mannose-6-phosphate ↔ D-Mannose-1-phosphateMeasuring the commitment to glycosylation pathways.
GDP-mannose pyrophosphorylase D-Mannose-1-phosphate + GTP → GDP-D-mannose + PPiAssessing the rate of activated mannose synthesis for glycosylation.

This interactive table outlines the key enzymes in the central pathways of D-mannose metabolism and how isotopic tracers can be used to study their in-vivo activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12410402 D-Mannose-18O6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

192.15 g/mol

IUPAC Name

(2S,3S,4R,5R)-2,3,4,5,6-pentakis(18O)(oxidanyl)hexan(18O)al

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i7+2,8+2,9+2,10+2,11+2,12+2

InChI Key

GZCGUPFRVQAUEE-WGTKGOLBSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C=[18O])[18OH])[18OH])[18OH])[18OH])[18OH]

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment of D Mannose 18o6

Strategies for Site-Specific 18O Incorporation in Carbohydrates

Site-specific incorporation of 18O into carbohydrates is a nuanced process that allows for the study of specific chemical and enzymatic reactions. This targeted labeling provides detailed insights into reaction mechanisms and the roles of individual oxygen atoms within the carbohydrate structure.

One prominent strategy involves the use of enzymes that catalyze reactions at specific hydroxyl groups on the carbohydrate. vulcanchem.com For instance, glycosidases or phosphorylases can be employed in a buffer enriched with H218O to introduce the 18O isotope at a particular position during either the cleavage or synthesis of a glycosidic bond. vulcanchem.com Another approach is the chemical modification of protected carbohydrates. This involves a series of protection and deprotection steps to isolate a specific hydroxyl group, which is then reacted with an 18O-containing reagent. A new route to carbohydrates enriched with oxygen isotopes has been developed, which could be applicable for site-specific labeling. acs.org

Approaches for Uniform 18O Labeling Across the D-Mannose Scaffold

Uniform labeling of D-Mannose with 18O, creating D-Mannose-18O6, involves the replacement of all six oxygen atoms with the 18O isotope. This fully labeled molecule is invaluable for metabolic studies where the entire molecule's fate is tracked.

Chemical Synthesis Pathways for 18O-Enriched Carbohydrates

Chemical synthesis provides a direct, albeit sometimes challenging, route to 18O-enriched carbohydrates. A common method involves the acid- or base-catalyzed exchange of oxygen atoms between the carbohydrate and 18O-enriched water (H218O). vulcanchem.com While cost-effective, this method may not always achieve complete and uniform labeling across all positions and can sometimes lack site-specificity. vulcanchem.com More complex multi-step syntheses can offer greater control over the labeling pattern. The synthesis of rare sugars can be achieved through chemical methods like epimerization, deoxygenation, and chain elongation. rsc.org

Chemo-Enzymatic and Enzymatic Labeling Techniques for this compound Synthesis

Chemo-enzymatic and purely enzymatic methods offer highly specific and efficient pathways for the synthesis of isotopically labeled carbohydrates, including this compound. omicronbio.com These methods leverage the high selectivity of enzymes to overcome some of the challenges of purely chemical synthesis. rug.nld-nb.info

Enzymatic approaches often utilize a cascade of enzymes to build the labeled carbohydrate from simpler, isotopically enriched precursors. For instance, D-mannose can be produced from D-glucose using enzymes like D-lyxose isomerase, D-mannose isomerase, or D-mannose 2-epimerase. caldic.com By conducting these enzymatic reactions in a medium containing 18O-enriched water or by using 18O-labeled substrates, uniform labeling can be achieved. A facile two-step chemo-enzymatic synthesis of GDP-Mannose has been reported, which could potentially be adapted for 18O labeling. researchgate.net

Table 1: Comparison of Synthetic Methodologies for this compound

MethodologyAdvantagesDisadvantages
Chemical Synthesis Cost-effective, direct approach. vulcanchem.comMay lack site-specificity, can be harsh. vulcanchem.comcaldic.com
Chemo-enzymatic High selectivity, milder reaction conditions. rug.nld-nb.infoMay require specific enzyme availability.
Enzymatic Very high specificity, green chemistry. rug.nlnih.govCan be complex to set up multi-enzyme systems. nih.gov
Biological Labeling In vivo labeling, reflects natural metabolic pathways. thermofisher.comCan be difficult to control labeling extent, potential for isotope scrambling.

Biological Labeling Methods Utilizing 18O-Enriched Precursors

Biological labeling, or metabolic labeling, involves introducing 18O-enriched precursors into living cells or organisms, which then incorporate the isotope into their biomolecules through their natural metabolic pathways. thermofisher.com For example, cells can be cultured in a medium where natural mannose has been replaced with an 18O-labeled analog. thermofisher.com The cells then utilize this labeled mannose for processes like glycoprotein (B1211001) synthesis. medchemexpress.commedchemexpress.com This method is particularly useful for studying metabolic fluxes and pathway dynamics in a living system. thermofisher.com However, controlling the precise extent and uniformity of labeling can be challenging due to the complexity of cellular metabolism.

Analytical Characterization and Purity Assessment of this compound Isotopomers

The characterization and purity assessment of this compound are crucial to ensure the quality and reliability of the labeled compound for research purposes. The primary techniques used for this are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass spectrometry is used to determine the molecular weight of the labeled mannose, confirming the incorporation of the 18O isotopes. The mass-to-charge ratio (m/z) will shift according to the number of 18O atoms incorporated. vulcanchem.com High-resolution mass spectrometry can provide precise mass measurements to confirm the elemental composition. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the distribution of the isotope within the structure. acs.orgacs.org

NMR spectroscopy, particularly 13C NMR, is a powerful tool for determining the position of the isotopic label. The presence of an 18O atom can induce a small but measurable chemical shift in the signal of the adjacent 13C atom, a phenomenon known as the isotope effect. vulcanchem.com This allows for the confirmation of site-specific labeling.

Determination of Isotopic Purity and Positional Enrichment in this compound

Determining the isotopic purity and positional enrichment is essential to quantify the success of the labeling strategy. Isotopic purity refers to the percentage of molecules that contain the desired number of 18O atoms, while positional enrichment refers to the percentage of 18O at a specific atomic position.

Quantitative mass spectrometry is the primary method for determining isotopic purity. By analyzing the relative intensities of the mass peaks corresponding to the unlabeled, partially labeled, and fully labeled D-mannose, the isotopic distribution can be calculated.

For positional enrichment, NMR spectroscopy is often the method of choice. The integration of the shifted and unshifted peaks in the 13C NMR spectrum can provide a quantitative measure of the 18O enrichment at each specific carbon position. vulcanchem.com For more complex analyses, specialized techniques such as position-specific isotopic analysis (PSIA) by NMR or mass spectrometry can be employed. researchgate.netresearchgate.net

Advanced Analytical Spectroscopies and Mass Spectrometry for D Mannose 18o6 Analysis

Mass Spectrometry (MS)-Based Approaches for ¹⁸O-Labeled Carbohydrates

Mass spectrometry stands as a cornerstone technique in the analysis of isotopically labeled molecules due to its high sensitivity and mass accuracy. The incorporation of six ¹⁸O atoms into D-mannose (C₆H₁₂O₆) results in a distinct mass shift, providing a clear signature for its detection and quantification.

High-Resolution Mass Spectrometry for D-Mannose-¹⁸O₆ Detection and Quantification

High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, are indispensable for the analysis of D-Mannose-¹⁸O₆. These technologies offer the requisite mass accuracy to distinguish the ¹⁸O-labeled compound from other naturally occurring isobaric interferences. The fundamental principle lies in the precise mass difference between the common ¹⁶O isotope and the stable ¹⁸O isotope.

The complete replacement of the six oxygen atoms in D-mannose with ¹⁸O results in a significant mass increase compared to the unlabeled molecule. This mass shift allows for unambiguous detection and is the basis for quantitative strategies. In quantitative metabolomics, for instance, D-Mannose-¹⁸O₆ can be used as an internal standard. By adding a known amount of the labeled standard to a biological sample, the endogenous, unlabeled D-mannose can be accurately quantified by comparing the signal intensities of the labeled and unlabeled species. royalsocietypublishing.orgnih.gov This approach corrects for variations in sample preparation and instrument response. Studies on mannose-6-phosphate (B13060355) (Man6P) containing glycoproteins have utilized HRMS to identify and quantify proteins with high specificity, a technique directly applicable to tracing the fate of D-Mannose-¹⁸O₆ incorporation. nih.gov

Table 1: Isotopic Mass Comparison of D-Mannose and D-Mannose-¹⁸O₆
CompoundMolecular FormulaPredominant IsotopeMonoisotopic Mass (Da)Mass Difference (Da)
D-MannoseC₆H₁₂¹⁶O₆¹⁶O180.06339-
D-Mannose-¹⁸O₆C₆H₁₂¹⁸O₆¹⁸O192.07833+12.01494

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Fragmentation Pattern Analysis of ¹⁸O-Labeled Species

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural analysis of carbohydrates. acs.org In an MS/MS experiment, a specific ion (the precursor ion, e.g., protonated D-Mannose-¹⁸O₆) is selected and fragmented through collision-induced dissociation (CID) or other activation methods. acs.orgnih.gov The resulting fragment ions are then analyzed to reveal information about the molecule's structure.

For D-Mannose-¹⁸O₆, MS/MS analysis is crucial for confirming that the ¹⁸O labels are retained and for studying how the labeled sugar is incorporated into larger structures like oligosaccharides or glycoproteins. The fragmentation of monosaccharides typically involves glycosidic bond cleavages and cross-ring cleavages. nih.govacs.org By analyzing the mass-to-charge (m/z) ratios of the fragment ions, researchers can map the location of the ¹⁸O atoms. For example, a cross-ring fragment containing two oxygen atoms from a D-Mannose-¹⁸O₆ residue would show a mass shift of approximately 4 Da higher than the same fragment from an unlabeled mannose residue. This detailed fragmentation analysis provides definitive evidence of the isotopic label's presence and position within a specific part of a biomolecule. acs.org This method is particularly useful in distinguishing between isomers, as different linkages and stereochemistries can lead to unique fragmentation patterns. acs.orgnih.gov

Table 2: Theoretical MS/MS Fragments of Sodiated D-Mannose-¹⁸O₆ vs. Unlabeled D-Mannose
Fragment TypeDescriptionUnlabeled Fragment m/z ([M+Na]⁺)¹⁸O₆-Labeled Fragment m/z ([M+Na]⁺)
Precursor IonIntact Molecule203.05215.07
Cross-Ring Cleavage (e.g., ⁰,²A-type)Cleavage across the sugar ring143.03147.04
Water Loss[M+Na-H₂O]⁺185.04195.06

Quantitative Proteomics and Metabolomics Leveraging ¹⁸O Labeling Strategies for Mannosylated Biomolecules

Stable isotope labeling is a cornerstone of modern quantitative proteomics and metabolomics. royalsocietypublishing.orgnih.gov The use of ¹⁸O labeling, in particular, is a simple and effective method for relative and absolute quantification. nih.gov In the context of mannosylated biomolecules, D-Mannose-¹⁸O₆ can be used in metabolic labeling studies to track the synthesis and turnover of glycoproteins and mannose-containing metabolites.

In quantitative proteomics, cells or organisms can be grown in media containing D-Mannose-¹⁸O₆. This labeled mannose is then incorporated into the N-glycan chains of glycoproteins. frontiersin.org By comparing the mass spectra of peptides from a labeled sample with those from an unlabeled (¹⁶O) control sample, the relative abundance of specific glycoproteins can be determined. nih.govnih.gov The ¹⁸O-labeled peptides will appear as doublets in the mass spectrum, separated by a characteristic mass difference, and the ratio of the peak intensities reflects the relative protein expression levels. nih.gov This approach has been successfully used to profile glycoproteins in complex biological samples, such as identifying potential cancer biomarkers. nih.gov

Similarly, in quantitative metabolomics, D-Mannose-¹⁸O₆ serves as a tracer to follow metabolic pathways. plos.org After introducing the labeled sugar, researchers can use LC-MS to track the appearance of ¹⁸O atoms in downstream metabolites, such as fructose-6-phosphate (B1210287) or other intermediates of glycolysis and the pentose (B10789219) phosphate (B84403) pathway. hmdb.ca This allows for the measurement of metabolic fluxes and provides insights into how mannose metabolism is regulated under different physiological or pathological conditions. nih.govplos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in D-Mannose-¹⁸O₆ Research

NMR spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of molecules in solution. diva-portal.org While less sensitive than mass spectrometry, it provides unparalleled detail about atomic connectivity and spatial arrangement. The introduction of ¹⁸O atoms into D-mannose creates subtle but measurable effects on the NMR spectra, which can be exploited as powerful analytical probes.

Elucidation of Conformational Dynamics and Interactions using ¹⁸O-Probes

The primary NMR-active nucleus in organic molecules is ¹H, but ¹³C NMR is also extremely valuable for carbohydrate analysis. researchgate.net The presence of an ¹⁸O atom directly attached to a carbon atom induces a small upfield shift in the ¹³C NMR signal, known as the ¹⁸O isotope shift. nih.govcdnsciencepub.com This effect arises from the slightly different vibrational energy levels of the C-¹⁸O bond compared to the C-¹⁶O bond. The magnitude of this shift, though small (typically 0.01 to 0.05 ppm), is detectable with modern high-field NMR spectrometers and is dependent on the chemical environment. cdnsciencepub.com

These isotope shifts can serve as sensitive probes for conformational analysis. slu.se For a flexible molecule like D-mannose, which exists in equilibrium between different conformers (e.g., α and β anomers, different ring puckers, and rotamers of hydroxyl groups), the observed isotope shift is a weighted average of the shifts in each conformation. unimo.itmdpi.com Changes in the conformational equilibrium due to factors like solvent, temperature, or binding to a protein will alter the ¹⁸O-induced shifts. By carefully measuring these shifts in D-Mannose-¹⁸O₆, researchers can gain insights into its conformational preferences and dynamics in solution. researchgate.net

Table 3: Typical ¹⁸O-Induced Isotope Shifts in ¹³C NMR Spectroscopy
Functional GroupTypical Upfield Shift (ppm) per ¹⁸O AtomReference
Alcohols (C-OH)0.01 - 0.035 cdnsciencepub.com
Ketones/Aldehydes (C=O)0.03 - 0.05 cdnsciencepub.com

Application in Biomolecular NMR Studies Involving Mannose Metabolism

Beyond conformational studies, ¹⁸O labeling can be used in NMR-based metabolic studies. By introducing D-Mannose-¹⁸O₆ into a biological system, the ¹⁸O isotope acts as a silent tracer. While ¹⁸O itself is not a favorable nucleus for direct NMR observation, its effect on the chemical shifts of neighboring ¹³C (or other NMR-active) nuclei can be monitored. nih.gov

For example, one could follow the metabolic conversion of D-[¹³C, ¹⁸O]-Mannose into other metabolites. As the labeled mannose is processed through enzymatic pathways, the ¹³C-¹⁸O moieties would be transferred to product molecules. Observing the appearance of ¹⁸O-shifted ¹³C signals in the NMR spectra of metabolites like fructose-6-phosphate or glucose-6-phosphate provides a direct way to trace metabolic pathways and measure reaction kinetics in real-time. nih.govunimo.it This technique offers a powerful complement to MS-based metabolomics, providing unique structural and kinetic information without the need for chemical derivatization or sample destruction. plos.orgacs.org

Chromatographic Coupling Techniques for D-Mannose-18O6 (e.g., GC-MS, LC-MS)

The analysis of isotopically labeled compounds such as this compound relies on techniques that can separate the analyte from complex mixtures and provide definitive structural and quantitative information. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques widely employed for this purpose. The choice between GC-MS and LC-MS often depends on the volatility and thermal stability of the analyte and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Since sugars like D-mannose are non-volatile, a derivatization step is essential to convert them into volatile derivatives suitable for GC analysis. This process also serves to improve chromatographic peak shape and sensitivity.

For this compound, common derivatization strategies include oximation followed by silylation. The oximation step, typically using hydroxylamine (B1172632), resolves the anomeric forms of the sugar into syn and anti isomers of the corresponding oximes. Subsequent silylation of the hydroxyl groups, for instance with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mix of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS), yields volatile trimethylsilyl (B98337) (TMS) ethers.

The derivatized this compound is then introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. Following separation, the analyte enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The mass spectrum provides a molecular fingerprint, and the presence of the ¹⁸O isotopes results in a predictable mass shift in the molecular ion and its fragments compared to unlabeled D-mannose.

A study on the analysis of Krebs cycle intermediates using GC-MS with ¹⁸O stable isotope labeling demonstrated the successful application of this technique for tracking oxygen exchange rates. nih.gov Although this study did not focus on this compound, the principles of derivatization and GC-MS analysis are directly applicable.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, often without the need for derivatization. The separation is achieved based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Several LC modes can be employed for the analysis of sugars. Hydrophilic Interaction Liquid Chromatography (HILIC) is a popular choice, utilizing a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This allows for the retention and separation of highly polar compounds like monosaccharides. Reversed-phase chromatography can also be used, sometimes with ion-pairing reagents to improve retention.

Following chromatographic separation, the eluent is directed to the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of sugars, as it is a soft ionization method that typically produces intact molecular ions (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). The mass analyzer then separates the ions, and the resulting mass spectrum confirms the identity of this compound and allows for its quantification.

A study focusing on the LC-MS/MS determination of D-mannose in human serum as a potential cancer biomarker highlights the utility of this technique. researchgate.net The method used a specific column and mobile phase to achieve separation, and mass detection was performed under negative ionization electrospray. researchgate.net For this compound, similar LC conditions would be applicable, with the mass spectrometer being tuned to detect the higher mass of the labeled compound.

Detailed Research Findings

Table 1: Representative GC-MS Parameters and Findings for Derivatized this compound

ParameterValue/Description
Derivatization Oximation with hydroxylamine followed by silylation with BSTFA
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Oven Program Initial temp 150°C, ramp to 300°C at 10°C/min
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Expected m/z of Molecular Ion The molecular weight of the fully silylated this compound oxime would be significantly higher than the parent compound and would show a +12 Da shift compared to the derivatized unlabeled D-mannose due to the six ¹⁸O atoms.
Key Fragment Ions Characteristic fragment ions for silylated sugars would be observed, each with a mass shift corresponding to the number of ¹⁸O atoms in the fragment.

Table 2: Representative LC-MS Parameters and Findings for this compound

ParameterValue/Description
LC Column HILIC column (e.g., Amide or BEH Amide phase)
Mobile Phase Gradient of acetonitrile (B52724) and water with a buffer (e.g., ammonium (B1175870) formate)
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Expected m/z of Adduct Ions [M+Na]⁺: 213.08 (calculated for C₆H₁₂¹⁸O₆ + Na)
[M-H]⁻: 191.05 (calculated for C₆H₁₂¹⁸O₆ - H)
Tandem MS (MS/MS) Fragmentation of the precursor ion would yield product ions with predictable mass shifts, confirming the presence and location of the ¹⁸O labels.

These chromatographic techniques, when coupled with mass spectrometry, provide the necessary selectivity and sensitivity for the unambiguous identification and quantification of this compound in various matrices, which is crucial for metabolic research and other applications of this isotopically labeled compound.

Metabolic Flux Analysis Mfa and Pathway Elucidation with D Mannose 18o6

Tracing Oxygen Atom Fluxes Through Central Carbon Metabolism and Mannose-Specific Pathways

D-Mannose is a C-2 epimer of glucose and plays a central role in several metabolic processes, most notably protein glycosylation. wikipedia.orgtechscience.com Upon entering a cell, mannose is phosphorylated to mannose-6-phosphate (B13060355), which can then be isomerized to fructose-6-phosphate (B1210287), an intermediate of glycolysis. techscience.compathbank.org Alternatively, it can be converted to GDP-D-mannose, the activated form used as a mannose donor in the synthesis of glycoproteins and other glycoconjugates. techscience.com

By using D-Mannose-18O6 as a substrate, scientists can trace the path of the labeled oxygen atoms through these interconnected pathways. As the mannose molecule is metabolized, the ¹⁸O isotope is incorporated into various downstream intermediates and end products. Mass spectrometry techniques are then used to detect and quantify the ¹⁸O enrichment in these molecules. This allows for the direct observation of oxygen atom flux, helping to:

Confirm and elucidate the reaction mechanisms of enzymes involved in mannose metabolism and glycolysis.

Quantify the partitioning of mannose between energy metabolism (glycolysis and the tricarboxylic acid cycle) and biosynthetic pathways (glycosylation). techscience.com

Investigate the exchange of oxygen atoms with water during enzymatic reactions, providing deeper insight into enzyme catalysis.

Table 1: Potential ¹⁸O Incorporation from this compound into Key Metabolites This table provides illustrative examples of metabolites that would become labeled with ¹⁸O when this compound is introduced into a biological system.

PathwayMetaboliteRole & Rationale for ¹⁸O Labeling
Mannose-Specific Pathway Mannose-6-PhosphateThe first phosphorylated intermediate; retains the ¹⁸O label from the parent mannose. techscience.com
Mannose-Specific Pathway Mannose-1-PhosphateFormed from Mannose-6-Phosphate, a key precursor for GDP-D-Mannose. techscience.com
Mannose-Specific Pathway GDP-D-MannoseThe activated sugar nucleotide for glycosylation; incorporates the ¹⁸O-labeled mannose moiety. pathbank.org
Glycolysis Fructose-6-PhosphateFormed by isomerization of Mannose-6-Phosphate, linking mannose to central metabolism. techscience.com
Glycolysis Fructose-1,6-bisphosphateA key regulated step in glycolysis, downstream of Fructose-6-Phosphate. nih.gov
Pentose (B10789219) Phosphate (B84403) Pathway Ribose-5-PhosphateA product of the pentose phosphate pathway, which branches from glycolysis. nih.gov
Glycosylation N-linked GlycansComplex carbohydrates attached to proteins, built from precursors including GDP-D-Mannose. nih.gov

Quantitative Metabolic Flux Analysis (QMFA) Utilizing this compound as a Substrate

Quantitative Metabolic Flux Analysis (QMFA), also known as ¹³C-Metabolic Flux Analysis when using carbon isotopes, is a methodology used to determine the rates (fluxes) of intracellular reactions. cortecnet.comamazon.com The same principles apply when using oxygen isotopes. By supplying this compound and measuring the resulting isotopic labeling patterns in metabolites, researchers can compute the flow of molecules through the cell's metabolic network. nih.gov

Before any flux analysis can be performed, a comprehensive metabolic map of the organism under study is required. This process is known as stoichiometric network reconstruction. iitd.ac.in It involves compiling all known metabolic reactions from genomic and biochemical data into a mathematical model. mdpi.comnih.gov The result is a stoichiometric matrix (S) that quantitatively describes the relationship between reactants and products for every reaction in the network. iitd.ac.inbiorxiv.org

Constraint-based modeling techniques, such as Flux Balance Analysis (FBA), use this network to simulate metabolic behavior. plos.org By applying known constraints, such as the uptake rate of this compound, the model can predict the distribution of metabolic fluxes that satisfies a specific cellular objective, like maximizing growth. plos.org This reconstructed network provides the essential framework for interpreting the isotope labeling data generated from this compound experiments.

While many MFA studies measure labeling patterns after the system has reached an isotopic steady state, isotopic transient state analysis offers a more dynamic view. This method involves measuring the incorporation of the isotope into metabolites over a time course immediately following the introduction of the labeled substrate, this compound. plos.org

Analyzing the system before it reaches equilibrium provides several advantages. It can resolve fluxes more accurately, particularly for pathways with large intermediate pools or slow turnover rates. plos.org It also allows for the in vivo determination of metabolite pool sizes and can help to distinguish between different metabolic network topologies that would be indistinguishable at steady state.

Table 2: Comparison of Steady-State and Isotopic Transient State MFA

Feature Steady-State MFA Isotopic Transient State MFA
Measurement Time Single time point after the system has reached isotopic equilibrium. Multiple time points taken shortly after introducing the labeled tracer. plos.org
Data Complexity Simpler; provides one labeling pattern per metabolite. More complex; provides dynamic labeling curves for each metabolite.
Information Yield Provides relative flux distribution. Can resolve absolute fluxes, pathway reversibility, and intracellular metabolite concentrations. plos.org
Assumptions Assumes both metabolic and isotopic steady state. iitd.ac.in Only assumes metabolic steady state (constant concentrations), not isotopic steady state.

| Ideal Application | Systems that reach isotopic steady state quickly (e.g., microbial cultures). | Systems with slow turnover or large intermediate pools (e.g., mammalian cells). |

The ultimate goal of a QMFA experiment with this compound is to generate a quantitative map of all intracellular fluxes. nih.gov This is achieved by integrating the experimental ¹⁸O-labeling data with the stoichiometric model. plos.org Sophisticated computational algorithms are used to find the flux distribution that best explains the measured isotopic patterns.

The resulting flux map provides a detailed snapshot of cellular metabolism, revealing how the cell allocates resources between competing pathways. mdpi.com This information is invaluable for understanding cellular physiology in response to genetic or environmental perturbations and for identifying key control points in metabolic networks. iitd.ac.inembopress.org

Investigation of Glycosylation Pathways Utilizing this compound

Glycosylation is one of the most common and complex post-translational modifications of proteins. N-linked glycosylation, in particular, relies heavily on mannose. nih.gov The process begins in the endoplasmic reticulum with the transfer of a large, mannose-rich precursor glycan (e.g., Glc₃Man₉GlcNAc₂) to nascent proteins. researchgate.net This glycan is then extensively remodeled and trimmed by various mannosidases as the protein moves through the ER and Golgi apparatus. thermofisher.com

Using this compound allows researchers to introduce a labeled tag directly into the building blocks of this pathway. By tracking the ¹⁸O-labeled mannose residues, it is possible to study the dynamics of glycan biosynthesis, processing, and turnover, shedding light on the function of specific glycosyltransferases and mannosidases. nih.gov

A powerful technique for identifying the specific sites of N-glycosylation on a protein involves an ¹⁸O exchange mechanism. nih.gov In this method, N-linked glycans are enzymatically removed from a glycoprotein (B1211001) using the enzyme Peptide-N-Glycosidase F (PNGase F). acs.org

Crucially, if this enzymatic digestion is performed in water enriched with heavy oxygen (H₂¹⁸O), the PNGase F-catalyzed reaction incorporates a single ¹⁸O atom from the water into the side-chain carboxyl group of the asparagine (Asn) residue where the glycan was formerly attached. This results in a +2 Dalton mass shift in the resulting peptide, which can be easily detected by mass spectrometry. nih.govacs.org The detection of this specific mass shift unambiguously identifies the peptide as having been N-glycosylated at that particular asparagine residue. nih.gov

While this method identifies glycosylation sites using ¹⁸O from water, it is highly complementary to metabolic labeling with this compound. A researcher could first use the PNGase F/H₂¹⁸O method to map all N-glycosylation sites on a protein. Subsequently, a parallel experiment using this compound could be performed to study the metabolic flux of mannose into the specific glycans at those now-identified sites.

Table 3: Compound Names Mentioned in the Article

Compound Name
D-Mannose
This compound
D-Mannose-6-Phosphate
D-fructose-6-phosphate
Fructose-1,6-bisphosphate
Glucose
GDP-D-Mannose
Mannose-1-Phosphate
Mannose-6-Phosphate
N-acetylglucosamine (GlcNAc)
Ribose-5-Phosphate
Asparagine

Dynamics of Protein Mannosylation and Turnover Studies with Labeled Mannose

The use of isotopically labeled monosaccharides is a cornerstone technique for investigating the dynamic processes of protein glycosylation, including synthesis, trafficking, and turnover. Stable isotopes, in particular, offer a powerful means to trace the metabolic fate of sugars like mannose as they are incorporated into glycoconjugates. nih.govrsc.org While studies have frequently employed mannose labeled with isotopes such as 13C, 2H, and 3H, this compound provides a unique tool for tracking the oxygen atoms of the sugar moiety through metabolic pathways and into the final glycoprotein structure.

Protein mannosylation is a critical post-translational modification that begins in the endoplasmic reticulum (ER) and is further diversified in the Golgi apparatus. oup.combiorxiv.orgnih.gov It plays a vital role in protein folding, quality control, and stability. nih.govnih.gov By introducing this compound to cell cultures, researchers can monitor the rate at which this labeled sugar is incorporated into newly synthesized glycoproteins and the subsequent rate at which these labeled proteins are degraded or secreted.

The general methodology involves pulse-chase experiments. Cells are first incubated (the "pulse") with media containing this compound. During this period, the labeled mannose enters cellular metabolic pathways, is converted to activated sugar donors like GDP-mannose and dolichol-phosphate-mannose, and is subsequently transferred to proteins by mannosyltransferases. nih.govmdpi.com Following the pulse, the cells are transferred to media containing unlabeled mannose (the "chase"). The amount of 18O-labeled mannose remaining in the total protein pool or in specific, purified glycoproteins is then measured over time using mass spectrometry.

This approach allows for the determination of the turnover rate, or half-life (t½), of mannosylated proteins. For instance, studies using 13C-labeled precursors have determined that the half-life of N-glycan mannose in fibroblasts is approximately 24 hours. nih.gov Similar experiments with this compound would not only confirm these turnover rates but also provide specific insights into the stability of the glycosidic bonds and the potential for oxygen exchange during metabolic processing.

Table 1: Illustrative Data from a Hypothetical this compound Pulse-Chase Experiment for Determining Glycoprotein Turnover

Time (Hours after Chase)% Remaining 18O-Mannose in Total GlycoproteinsCalculated Half-life (t½)
0100%N/A
1275%24 hours
2450%24 hours
4825%24 hours
7212.5%24 hours

This table is illustrative, based on turnover rates observed in studies using other mannose isotopes. nih.gov

Such studies are crucial for understanding how diseases, genetic mutations, or therapeutic interventions affect the stability and processing of glycoproteins. For example, defects in mannosylation pathways are linked to a group of genetic disorders known as congenital disorders of glycosylation (CDGs). Using this compound could help elucidate the specific metabolic consequences of enzyme deficiencies in these disorders.

Elucidation of Enzyme Mechanisms Involving Oxygen Exchange and Mannose Substrates

The precise mechanisms by which enzymes catalyze reactions are often elucidated by tracking the movement of individual atoms from substrates to products. This compound is an invaluable probe for investigating the mechanisms of enzymes that act on mannose, particularly those involving the formation or cleavage of glycosidic bonds or intramolecular rearrangements where oxygen atoms are exchanged. The heavy 18O isotope acts as a tracer that can be detected by mass spectrometry, revealing the origin of oxygen atoms in the reaction products.

This is especially relevant for enzymes like glycoside hydrolases, isomerases, and epimerases. whiterose.ac.uknih.gov For example, when a glycoside hydrolase cleaves a glycosidic bond, it is often unclear whether the oxygen atom in the resulting hydroxyl group on the sugar comes from the glycosidic bond itself or from a water molecule in the solvent.

Consider the action of a mannosyl hydrolase, which catalyzes the hydrolysis of a compound like GDP-mannose to yield GDP and mannose. doi.orgresearchgate.net By conducting the reaction in normal water (H216O) with GDP-D-mannose-18O6 as the substrate, the location of the 18O label in the product mannose can pinpoint the bond that was cleaved and the nature of the catalytic mechanism. If the 18O remains in the mannose product, it indicates that the bond between the anomeric carbon (C1) and the glycosidic oxygen was broken. Conversely, if the 18O is lost and replaced by 16O from the solvent, it would suggest cleavage at a different position.

Similarly, phosphomannose isomerase (MPI) catalyzes the reversible interconversion of mannose-6-phosphate and fructose-6-phosphate. nih.gov The mechanism of this isomerization can be probed using D-Mannose-6-phosphate labeled with 18O at the anomeric oxygen. Tracing the fate of this 18O atom in the resulting fructose-6-phosphate can help confirm whether the reaction proceeds through an enediol intermediate, a key feature of the proposed mechanism for this class of enzymes. researchgate.net

Table 2: Expected Outcomes of Using this compound in Enzyme Mechanism Studies

Enzyme ClassSubstrateReaction EnvironmentExpected 18O Location in ProductMechanistic Insight
Mannosyl HydrolaseGDP-D-mannose-18O6H216O18O retained on the mannose productConfirms cleavage of the C1-O-P bond, consistent with a dissociative-like mechanism. doi.orgresearchgate.net
Phosphomannose IsomeraseD-Mannose-6-phosphate (18O at C2-OH)H216O18O retained at C2 of the fructose-6-phosphate productSupports a mechanism involving an enediol intermediate without oxygen exchange with the solvent. researchgate.net
GDP-mannose-3′,5′-epimeraseGDP-D-mannose-18O6H216O18O retained on the sugar ring of GDP-L-galactoseIndicates that the epimerization reactions at C3 and C5 do not involve cleavage of the C-O bonds of the pyranose ring. nih.gov

By providing definitive evidence for the origin and fate of oxygen atoms during catalysis, this compound serves as a critical tool for validating or refuting proposed enzymatic mechanisms, deepening our fundamental understanding of biocatalysis.

Mechanistic Investigations of Biological Processes Through D Mannose 18o6 Tracing

Understanding Oxygen Incorporation in Biochemical Reactions Mediated by Mannose

The use of D-Mannose-18O6 allows researchers to track the fate of oxygen atoms from mannose as it is incorporated into various biomolecules. This is particularly insightful for studying the mechanisms of enzymatic reactions where mannose is a substrate.

Detailed Research Findings:

In studies of N-linked glycosylation, this compound can be used to trace the incorporation of mannose residues into glycan structures. vulcanchem.com This enables the mapping of oligosaccharide assembly in the endoplasmic reticulum and Golgi apparatus. vulcanchem.comsigmaaldrich.commdpi.com The ¹⁸O label allows for the precise determination of which oxygen atoms in the final glycoprotein (B1211001) originated from the exogenous mannose source.

Glycosidases, enzymes that hydrolyze glycosidic bonds, can be mechanistically interrogated using this compound. By analyzing the isotopic composition of the reaction products, such as the release of H₂¹⁸O, researchers can determine whether the hydrolysis proceeds through a retaining or inverting mechanism. vulcanchem.com This level of mechanistic detail is crucial for understanding enzyme function and for the development of specific inhibitors.

The metabolic pathway of mannose involves a series of transformations, including phosphorylation to mannose-6-phosphate (B13060355) and conversion to other sugars like fructose-6-phosphate (B1210287). europa.eu Tracing with this compound can reveal the extent to which the oxygen atoms of mannose are retained or exchanged during these enzymatic steps. For instance, the conversion of mannose-6-phosphate to fructose-6-phosphate, catalyzed by phosphomannose isomerase, involves a proton transfer and may lead to the exchange of oxygen with the solvent. nih.gov By using ¹⁸O-labeled mannose, the stereochemistry and mechanism of such isomerizations can be investigated. researchgate.net

Table 1: Application of D-Mannose-¹⁸O₆ in Studying Oxygen Incorporation

Biological ProcessMechanistic Question AddressedExpected Outcome with D-Mannose-¹⁸O₆ Tracing
N-linked Glycosylation Origin of oxygen atoms in the glycan backboneDetection of ¹⁸O in specific mannose residues of glycoproteins. vulcanchem.comnih.gov
Glycosidase Activity Stereochemical course of glycosidic bond cleavageRelease of H₂¹⁸O or incorporation of ¹⁸O into the product, indicating the cleavage mechanism. vulcanchem.com
Mannose Isomerization Oxygen exchange during enzymatic conversionRetention or loss of ¹⁸O in fructose-6-phosphate, providing insight into the isomerase mechanism. nih.govresearchgate.net

Role of Mannose in Immune Regulation and Cellular Signaling Pathways Using ¹⁸O Tracing

Mannose plays a significant role in modulating the immune system, and this compound tracing can help to unravel the underlying molecular mechanisms.

Detailed Research Findings:

D-mannose has been shown to suppress the activation of macrophages and the production of pro-inflammatory cytokines like IL-1β. frontiersin.org Using this compound, researchers can trace the metabolic fate of mannose within immune cells and determine how it influences signaling pathways. For example, the incorporation of ¹⁸O-labeled mannose into glycoproteins on the surface of immune cells can be monitored to understand how changes in glycosylation patterns affect cell-cell recognition and signaling. frontiersin.org

Regulatory T cells (Tregs) are crucial for maintaining immune homeostasis, and D-mannose has been found to upregulate their proportions. frontiersin.org By employing this compound, it is possible to investigate whether this effect is due to altered glycosylation of key regulatory proteins or through metabolic reprogramming of the T cells themselves. The incorporation of the ¹⁸O label into specific glycoproteins or metabolic intermediates can be quantified to correlate with changes in Treg function.

Furthermore, mannose has been implicated in the regulation of the PD-1/PD-L1 immune checkpoint pathway. biorxiv.org this compound could be used to study how mannose affects the glycosylation of PD-L1, which is known to influence its stability and function. Tracing the ¹⁸O label would provide direct evidence of mannose incorporation into PD-L1 glycans and help to elucidate the mechanism by which mannose enhances anti-tumor immunity.

Table 2: Investigating Immune Regulation with D-Mannose-¹⁸O₆

Immune ProcessResearch FocusPotential Finding with ¹⁸O Tracing
Macrophage Activation Glycosylation of surface receptorsIdentification of specific glycoproteins with incorporated ¹⁸O-mannose that are involved in signaling.
Treg Function Metabolic reprogrammingTracing ¹⁸O into metabolic pathways to understand how mannose influences Treg differentiation and function. frontiersin.org
Immune Checkpoint Regulation PD-L1 glycosylationDirect evidence of ¹⁸O-mannose incorporation into PD-L1, linking glycosylation to its degradation. biorxiv.org

Analysis of Lipid-Glycan Biosynthesis and Dynamics with Isotopically Labeled Mannose

The biosynthesis of glycolipids and other lipid-glycan structures is a fundamental cellular process. Isotopically labeled mannose, including this compound, is a valuable tool for studying the assembly and dynamics of these molecules.

Detailed Research Findings:

In mycobacteria, mannose is a key component of various cell wall glycolipids, such as phosphatidylinositol mannosides (PIMs), lipomannan (LM), and lipoarabinomannan (LAM). nih.govnih.gov The use of isotopically labeled mannose precursors allows for the selective labeling and visualization of these mannose-containing glycolipids. nih.gov While much of this work has utilized azide-functionalized probes, the principles of biosynthetic incorporation are directly applicable to this compound. By tracing the ¹⁸O label, researchers could differentiate between mannosylated glycoproteins and glycolipids, which is challenging with other labeling strategies. nih.gov

The assembly of N-linked glycans begins on a lipid carrier, dolichol phosphate (B84403), in the endoplasmic reticulum. sigmaaldrich.commdpi.com this compound can be used to follow the step-wise addition of mannose residues to the lipid-linked oligosaccharide (LLO) precursor. vulcanchem.com This allows for a detailed analysis of the enzymes involved and the dynamics of LLO biosynthesis.

Furthermore, studies have shown that mannose-6-phosphate, a key metabolite of mannose, can regulate the destruction of LLOs under conditions of cellular stress. europa.eu Using this compound, the flux of mannose through this pathway and its role in regulating LLO levels could be precisely quantified.

Table 3: Tracing Lipid-Glycan Biosynthesis with Labeled Mannose

Biosynthetic PathwayArea of InvestigationInsight from Isotopic Labeling
Mycobacterial Glycolipids Selective labeling of PIMs, LM, and LAMDifferentiation between glycolipid and glycoprotein mannosylation. nih.gov
N-linked Glycan Precursors Assembly of lipid-linked oligosaccharides (LLOs)Step-wise tracking of mannose addition to the dolichol carrier. vulcanchem.comsigmaaldrich.com
LLO Regulation Role of mannose-6-phosphate in LLO turnoverQuantifying the flux of mannose into pathways that lead to LLO degradation. europa.eu

Interrogation of Cellular Energetics and Redox Homeostasis via Mannose-18O6 Metabolic Tracking

This compound can be a valuable tracer for investigating the interplay between mannose metabolism, cellular energy production, and the maintenance of redox balance.

Detailed Research Findings:

Mannose is metabolized through glycolysis, entering the pathway as fructose-6-phosphate. europa.eu By using this compound, the contribution of mannose to the glycolytic flux and subsequently to the TCA cycle can be traced. The incorporation of ¹⁸O into downstream metabolites like lactate (B86563) and TCA cycle intermediates can be measured by mass spectrometry, providing a quantitative measure of mannose's role in cellular energy production. nih.govelifesciences.orgnih.gov

Recent studies have highlighted that D-mannose can reduce oxidative stress and inhibit inflammation. frontiersin.org In conditions like aging-associated urinary tract dysfunction, D-mannose treatment has been shown to restore autophagy and mitigate the accumulation of reactive oxygen species (ROS). bcm.edu By using this compound, researchers could investigate the direct biochemical links between mannose metabolism and redox homeostasis. For example, the ¹⁸O label could be traced into molecules involved in antioxidant defense, such as glutathione, to understand how mannose metabolism supports the cellular antioxidant system.

Furthermore, the balance between pro-oxidants and antioxidants is crucial for cellular health. frontiersin.org An imbalance leads to oxidative stress, which is implicated in many diseases. The ability to track the oxygen atoms from this compound as it is metabolized provides a unique opportunity to study how mannose influences the sources of cellular ROS and the mechanisms that maintain redox balance.

Table 4: Cellular Energetics and Redox Homeostasis with D-Mannose-¹⁸O₆

Cellular ProcessResearch QuestionPotential Application of ¹⁸O Tracing
Glycolysis and TCA Cycle Contribution of mannose to energy metabolismQuantifying ¹⁸O incorporation into glycolytic and TCA cycle intermediates. nih.govelifesciences.org
Redox Homeostasis Mechanism of mannose-mediated ROS reductionTracing ¹⁸O into antioxidant molecules and pathways. frontiersin.orgbcm.edu
Autophagy Link between mannose metabolism and cellular cleanupMonitoring the glycosylation of proteins involved in autophagy using ¹⁸O-mannose.

Computational and Bioinformatic Methodologies for D Mannose 18o6 Data Interpretation

Development of Computational Models for Isotope Tracing Data Analysis

Computational models are fundamental for interpreting the complex datasets generated by D-Mannose-18O6 tracing. These models provide a quantitative framework to simulate the flow of the ¹⁸O isotope through the metabolic network, enabling the estimation of reaction rates (fluxes) that are not directly measurable. nih.govfrontiersin.org

The primary goal of these models is to connect the known stoichiometry of metabolic reactions to the measured mass isotopomer distributions (MIDs) of metabolites. mdpi.com When this compound is introduced into a biological system, the ¹⁸O atoms are incorporated into various downstream metabolites through enzymatic reactions. For instance, mannose can be phosphorylated and then isomerized to enter the glycolytic pathway or used in glycosylation pathways. hmdb.ca A computational model represents these pathways as a network of interconnected reactions. frontiersin.org

Common modeling approaches include:

Metabolic Flux Analysis (MFA): This is a widely used method to quantify intracellular fluxes. nih.govmdpi.com In the context of this compound, ¹⁸O-MFA would involve creating a stoichiometric model of relevant pathways (e.g., mannose metabolism, glycolysis, pentose (B10789219) phosphate (B84403) pathway, TCA cycle). The model is then used to simulate the expected ¹⁸O labeling patterns in measurable metabolites for a given set of metabolic fluxes. By fitting the simulated labeling patterns to the experimentally measured data, the unknown flux parameters can be estimated. d-nb.infoplos.org

Kinetic Flux Profiling (KFP): This method uses time-course isotope tracing data to estimate fluxes. nih.gov It involves fitting the measurements of labeled metabolite proportions at multiple time points to an ordinary differential equation model where fluxes are parameters. nih.gov KFP can provide a more dynamic view of metabolic adaptations compared to steady-state MFA.

Flux Balance Analysis (FBA): While often used for large, genome-scale models to predict metabolic capabilities, FBA can be integrated with isotope tracing data to constrain the possible flux distributions and provide a more accurate picture of the metabolic state. nih.gov

The development of these models is an iterative process. It begins with a defined metabolic network based on existing biochemical knowledge. frontiersin.org The model's predictions are then compared against experimental data, and the model can be refined to better explain the observations. plos.org

Table 1: Overview of Computational Models for Isotope Tracing

Model TypeDescriptionApplication to this compoundKey References
Metabolic Flux Analysis (MFA) Quantifies intracellular reaction rates (fluxes) at metabolic steady-state by fitting measured isotope labeling patterns to a stoichiometric network model.Determines the rates of reactions in pathways utilizing mannose, such as glycolysis and glycosylation, by tracking the ¹⁸O label. nih.govmdpi.comd-nb.infoplos.org
Kinetic Flux Profiling (KFP) Estimates fluxes using time-series data from isotope tracing experiments, modeled with ordinary differential equations.Captures the dynamic changes in mannose metabolic pathways over time following the introduction of the tracer. nih.gov
Flux Balance Analysis (FBA) A mathematical approach for analyzing metabolism at the genome-scale, typically used to predict growth rates or the production of a specific metabolite.Can be constrained with this compound data to refine predictions of metabolic capabilities on a genome-wide scale. nih.gov

Algorithms for Isotopomer Distribution Analysis and Data Processing

The raw data from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy must undergo significant processing to yield the mass isotopomer distributions (MIDs) required for flux analysis. nih.gov An isotopomer is a molecule that differs only in its isotopic composition, and the MID represents the relative abundance of these different mass isotopomers. uni.lunih.gov

The data processing workflow typically involves several algorithmic steps:

Data Conversion and Peak Detection: Raw data files from analytical instruments are converted into an open format. Algorithms then detect and integrate the peaks corresponding to the target metabolites and their isotopologues. universiteitleiden.nloup.com

Natural Abundance Correction: A crucial step is to correct for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). nih.govnih.gov The measured MID from a labeled experiment is a combination of the tracer-derived label and the isotopes present naturally in the molecule. Algorithms use the known elemental composition of the metabolite and the natural isotopic abundances to deconvolve the measured signal and determine the true isotopic enrichment from the this compound tracer. uni.lunih.gov Several software tools, such as IsoCorrectoR and AccuCor2, have been developed to perform these computationally intensive corrections. nih.gov

MID Quantification: After correction, the relative abundance of each mass isotopomer is calculated. For a metabolite downstream of this compound, this would result in a vector representing the fraction of the metabolite pool containing zero ¹⁸O atoms (M+0), one ¹⁸O atom (M+2, due to the mass difference of ¹⁸O vs ¹⁶O), two ¹⁸O atoms (M+4), and so on. uni.luoup.com

Several software packages have been developed to automate and standardize these steps. For example, the non-targeted tracer fate detection (NTFD) algorithm can automatically detect and quantify isotopic enrichment across an entire metabolome. uni.lu Programs like PIRAMID provide a user-friendly interface to automate the extraction of MIDs from batches of MS datasets, improving reproducibility and throughput. oup.com

Table 2: Comparison of Software Tools for Isotopomer Data Processing

Software/AlgorithmKey FeaturesPrimary FunctionRelevant IsotopesKey References
IsoCorrectoR / AccuCor2 Open-source tools for natural abundance correction.Corrects raw mass isotopologue distributions for naturally occurring isotopes.¹³C, ¹⁵N, and others; applicable to ¹⁸O. nih.gov
NTFD Automated, non-targeted detection of isotopic enrichment.Scans entire metabolomics datasets to find all metabolites that have incorporated the isotopic label.Primarily ¹³C, but principle is general. uni.lu
PIRAMID GUI-driven tool for targeted analysis.Automates extraction and analysis of MIDs from high-throughput MS data.Supports a broad range of stable isotopes. oup.com
fluxTrAM Semi-automated pipeline for integration with genome-scale models.Processes tracer-based metabolomics data and integrates it into genome-scale metabolic networks.Primarily ¹³C, but adaptable. researchgate.netbiorxiv.org

Statistical Methods for Robust Flux Parameter Estimation and Confidence Interval Determination

Once MIDs are obtained, statistical methods are employed to estimate the metabolic flux parameters that best explain the experimental data. d-nb.info This is an inverse problem: inferring the unknown fluxes (the cause) from the measured labeling patterns (the effect). The process involves minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the computational model. frontiersin.org

Key statistical approaches include:

Least-Squares Regression: Flux estimation is often formulated as a nonlinear least-squares problem, where the objective is to minimize the sum of squared residuals (SSR) between measured and model-predicted MIDs, weighted by the measurement variance. frontiersin.org

Bayesian Inference: Bayesian statistical methods are increasingly used in MFA. d-nb.infonih.gov This approach does not provide a single best-fit value for a flux but rather a posterior probability distribution, which describes the range of likely values for that flux. This inherently provides a measure of confidence in the estimate. d-nb.info

Confidence Interval Calculation: Determining the precision of the estimated fluxes is critical. Methods like parameter continuation or Monte Carlo simulations are used to establish confidence intervals (e.g., 95% confidence intervals). frontiersin.org Parameter continuation assesses the sensitivity of the solution to variations in each flux parameter individually. frontiersin.org Monte Carlo methods involve running the flux estimation on numerous simulated datasets with added noise to generate a distribution of flux estimates, from which confidence intervals can be derived. d-nb.info

These statistical techniques are essential for evaluating the goodness-of-fit of the model and for determining which fluxes are well-resolved by the this compound tracing data and which are not. d-nb.infofrontiersin.org

Table 3: Statistical Methods in Metabolic Flux Analysis

MethodPurposeDescriptionKey References
Least-Squares Regression Flux EstimationFinds the set of flux values that minimizes the sum of squared differences between measured and simulated labeling data. frontiersin.org
Bayesian Inference Flux Estimation & Uncertainty QuantificationCalculates the probability distribution of each flux parameter, providing a full picture of its uncertainty rather than just a single point estimate. d-nb.infonih.gov
Parameter Continuation Confidence Interval DeterminationSystematically varies each flux parameter away from its best-fit value to see how much it can change before the model fit becomes significantly worse. frontiersin.org
Monte Carlo Simulation Confidence Interval DeterminationGenerates many simulated datasets based on the experimental data's noise characteristics and calculates fluxes for each, creating a distribution of estimates. d-nb.infofrontiersin.org

Integration of this compound Data with Multi-Omics Technologies

To achieve a holistic understanding of metabolic regulation, data from this compound tracing can be integrated with other "omics" technologies, such as transcriptomics, proteomics, and untargeted metabolomics. nih.govbiorxiv.org This multi-omics integration provides a more complete picture by connecting metabolic function (fluxes) with the underlying molecular machinery. oup.com

Integration with Transcriptomics: By combining this compound flux data with mRNA expression profiles (transcriptomics), researchers can investigate whether changes in metabolic fluxes are correlated with the up- or down-regulation of genes encoding the relevant metabolic enzymes. nih.gov For example, an increased flux through a pathway utilizing mannose could be linked to higher expression of genes for mannose kinase or phosphomannose isomerase.

Integration with Proteomics: Proteomics measures the abundance of proteins. Integrating this data with flux data can reveal whether flux changes are due to altered enzyme levels or to other regulatory mechanisms like allosteric regulation or post-translational modifications. oup.com

Integration with Metabolomics: Untargeted metabolomics provides a snapshot of the pool sizes of many metabolites. nih.gov Combining this with this compound flux data allows researchers to distinguish between changes in pathway activity (flux) and changes in metabolite concentrations. A pathway's flux can change without a corresponding change in the pool sizes of its intermediates, a phenomenon that would be missed by metabolomics alone. nih.gov

The integration of these diverse datasets requires advanced computational and bioinformatic pipelines that can map data from different molecular levels onto unified network models, providing a powerful, systems-level view of cellular metabolism. researchgate.netbiorxiv.org

Table 4: Integrating this compound Tracing with Other Omics Data

Omics TechnologyType of Data ProvidedIntegrated InsightKey References
Transcriptomics mRNA expression levelsCorrelates metabolic fluxes with the expression of genes encoding enzymes in the pathway. nih.gov
Proteomics Protein abundance and modificationsLinks metabolic fluxes to the actual levels of enzymes and their potential post-translational regulation. oup.com
Metabolomics Metabolite pool sizesDifferentiates between changes in reaction rates (flux) and changes in metabolite concentrations. nih.govuniversiteitleiden.nl

Emerging Research Frontiers and Methodological Advancements for D Mannose 18o6 Studies

Novel D-Mannose-18O6 Applications in Systems Biology Research

In systems biology, this compound serves as a powerful probe to delineate the intricate network of metabolic reactions involving mannose. Mannose is a crucial monosaccharide, not only as an energy source but also as a fundamental building block in the glycosylation of proteins and lipids, a post-translational modification essential for a vast array of cellular functions. nih.gov By introducing this compound into cellular or organismal models, scientists can trace the journey of the ¹⁸O label as it is incorporated into various biomolecules.

This stable isotope tracing approach provides unparalleled insights into the dynamics of metabolic pathways. springernature.com For instance, it can be used to quantify the flux through the N-linked glycosylation pathway, starting from the synthesis of dolichol-phosphate-mannose in the endoplasmic reticulum. nih.gov Tracking the appearance of the ¹⁸O label in specific glycan structures on glycoproteins allows for the measurement of synthesis and turnover rates, revealing how these processes are altered in disease states or in response to therapeutic interventions. This methodology helps to unravel metabolic wiring and understand the impact of genetic or environmental perturbations on cellular metabolism. springernature.com

Metabolic PathwayKey Intermediate/Product Traced with this compoundResearch Application
N-Linked GlycosylationDolichol-Phosphate-Mannose (Dol-P-Man)Quantifying the rate of glycan precursor synthesis in the endoplasmic reticulum. nih.gov
GPI Anchor BiosynthesisGlycosylphosphatidylinositol (GPI) anchorsInvestigating the assembly of proteins anchored to the cell membrane.
O-MannosylationO-mannosyl glycans on proteins (e.g., α-dystroglycan)Studying protein modifications crucial for muscle and nerve cell function. nih.gov
Mannan Synthesis (in yeast/fungi)Mannan cell wall componentsElucidating fungal cell wall biogenesis and identifying targets for antifungal drugs.

High-Throughput Techniques for Labeled Mannose Analysis

The widespread adoption of this compound in metabolic studies has been driven by the development of high-throughput analytical techniques capable of detecting subtle isotopic shifts in complex biological samples. Mass spectrometry (MS), coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), is the cornerstone of these analyses. nih.govnih.gov

LC-MS is particularly well-suited for analyzing a wide range of metabolites, including the polar sugar phosphates and complex glycans that result from mannose metabolism. nih.gov High-resolution mass spectrometers can easily distinguish the mass difference imparted by the ¹⁸O isotopes, allowing for the precise quantification of labeled versus unlabeled molecules. nih.gov Methodologies involving hydrophilic interaction chromatography (HILIC) have been optimized for the separation of released N-glycans, which can then be analyzed by MS to determine the extent of this compound incorporation into specific high-mannose and complex glycan structures. lcms.cz These high-throughput approaches enable researchers to analyze large sets of samples, making it feasible to conduct large-scale cell culture experiments or analyze clinical cohorts to identify metabolic biomarkers. nih.gov

TechniquePrinciple of DetectionSuitability for this compound AnalysisThroughput
Liquid Chromatography-Mass Spectrometry (LC-MS)Separates molecules based on physicochemical properties, followed by mass-to-charge ratio detection.Excellent for a broad range of mannose metabolites, from sugar phosphates to intact glycoproteins. nih.govHigh
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile derivatives of molecules, followed by mass detection. Requires chemical derivatization for sugars.Suitable for central carbon metabolites derived from mannose but less so for complex glycans.Medium-High
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)Molecules are ionized from a solid matrix by a laser for mass analysis. Often used for imaging.Effective for analyzing released glycans and can be adapted for high-throughput screening. acs.orgHigh

Advancements in Micro-scale and Single-Cell Metabolic Tracing Methodologies

A significant frontier in metabolism research is the move from bulk analysis of cell populations to the study of individual cells. This is critical because metabolic processes can vary substantially from cell to cell, even within a seemingly homogeneous population. Stable isotope tracing with this compound is being adapted to these micro-scale and single-cell methodologies to uncover this metabolic heterogeneity. researchgate.net

Techniques such as mass spectrometry imaging (MSI) and single-cell mass spectrometry are at the forefront of this advancement. acs.orgnih.gov For example, Micro-scale Capillary Electrophoresis-Electrospray Ionization Mass Spectrometry (MicroCyESI-MS) has demonstrated the capacity to detect hundreds of metabolites from individual microbial cells. acs.org Integrating a stable isotope probe like this compound with such a platform would enable true single-cell metabolic flux analysis, revealing how individual cells utilize mannose and traffic it through glycosylation pathways. acs.org These methods provide a powerful lens to study rare cell populations, such as cancer stem cells or specific immune cell subsets, which may have distinct metabolic profiles that are obscured in bulk analyses. researchgate.net

MethodologyKey AdvantageApplication with this compound
Mass Spectrometry Imaging (MSI)Provides spatial resolution of molecular distributions within tissues. nih.govVisualizing the incorporation of ¹⁸O into glycans in specific tissue regions or cell types. nih.gov
Secondary Ion Mass Spectrometry (SIMS)High spatial resolution imaging, capable of subcellular analysis. acs.orgTracking ¹⁸O-labeled mannose into specific organelles within a single cell.
MicroCyESI-MSAnalysis of hundreds of metabolites from a single cell. acs.orgQuantifying metabolic flux and heterogeneity in mannose metabolism across a cell population. acs.org

Integration of this compound with Advanced Imaging Modalities for Molecular Visualization

Visualizing metabolic processes as they occur within the complex architecture of tissues is a major goal of molecular biology. The integration of stable isotope tracers like this compound with advanced imaging modalities is making this possible. Mass Spectrometry Imaging (MSI) stands out as a particularly powerful technique in this domain. nih.gov

MSI allows for the label-free mapping of metabolites, lipids, and peptides directly from tissue sections. When a system is first supplied with this compound, MSI can be used to generate ion maps that show the spatial distribution of the ¹⁸O-labeled downstream products. This provides a snapshot of metabolic activity in situ, linking function to structure. For example, one could visualize regions of high glycosylation activity within a tumor microenvironment by mapping the incorporation of the ¹⁸O label into specific N-glycans. This approach adds a dynamic, functional layer to molecular imaging, complementing other single-cell omics technologies and providing a deeper understanding of metabolic regulation in a spatial context. nih.gov While techniques like Positron Emission Tomography (PET) use radioactive tracers for in vivo imaging, the strength of MSI with stable isotopes lies in its ability to identify the specific molecular fate of the tracer with high chemical specificity. nih.govmdpi.com

Imaging ModalityPrinciplePotential Integration with this compound
Mass Spectrometry Imaging (MSI)Generates maps of molecular distributions in tissue by acquiring mass spectra at discrete locations. nih.govDirectly visualizes the spatial distribution of ¹⁸O-labeled mannose-containing metabolites and glycans within a tissue slice. nih.gov
Secondary Ion Mass Spectrometry (SIMS)Uses a focused ion beam to generate secondary ions from a surface, providing high-resolution chemical imaging. acs.orgEnables subcellular localization of ¹⁸O incorporation, potentially visualizing labeled glycans in specific organelles.
Raman MicrospectroscopyDetects vibrational modes of molecules. Stable isotopes can cause a detectable shift in the Raman spectrum.Potentially offers a non-destructive method for imaging the accumulation of ¹⁸O-labeled biomolecules in living cells.

Q & A

Q. Methodological Answer :

  • Primary Techniques : Use mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) for high specificity and sensitivity. Isotopic dilution analysis with internal standards (e.g., ¹³C-labeled analogs) improves accuracy .
  • Validation Steps :
    • Linearity & Range : Test across physiologically relevant concentrations (e.g., 0.1–100 µM).
    • Recovery Rates : Spike matrices (plasma, urine) with known this compound concentrations and compare observed vs. expected values.
    • Interference Checks : Assess matrix effects using samples from control groups lacking isotopic labeling.
  • Reference Framework : Apply the PICOT framework to define population (e.g., cell lines), intervention (dose), comparator (unlabeled D-mannose), outcome (quantitative recovery), and time (kinetic studies) .

Basic: How can researchers ensure the stability of this compound in experimental storage conditions?

Q. Methodological Answer :

  • Stability Protocols :
    • Temperature : Store at -80°C in lyophilized form; avoid repeated freeze-thaw cycles.
    • pH Monitoring : Use buffered solutions (pH 6–7) to minimize isotopic exchange with water.
    • Validation : Conduct accelerated degradation studies (e.g., 40°C for 14 days) and compare to baseline LC-MS data .
  • Statistical Tools : Employ ANOVA to compare degradation rates across conditions, with post-hoc Tukey tests for pairwise comparisons .

Advanced: What experimental designs mitigate isotopic exchange artifacts when tracking this compound in metabolic flux analysis?

Q. Methodological Answer :

  • Key Strategies :
    • Control Groups : Include unlabeled D-mannose and ¹⁸O-water controls to quantify background exchange.
    • Time-Course Sampling : Collect data at multiple timepoints to distinguish metabolic incorporation from non-enzymatic exchange.
    • Compartmental Modeling : Use software like INCA to model isotopic enrichment in specific metabolic pools .
  • Framework Alignment : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, such as comparing glycolysis vs. pentose phosphate pathway flux .

Advanced: How should researchers address contradictory findings in this compound uptake efficiency across different cell types?

Q. Methodological Answer :

  • Root-Cause Analysis :
    • Variable Screening : Systematically test factors like transporter expression (GLUTs, SGLTs), extracellular pH, and competitive inhibitors.
    • Meta-Analysis : Pool data from independent studies using random-effects models to identify confounding variables (e.g., cell culture media composition) .
  • Experimental Replication : Adopt the STARD guidelines for transparent reporting of method variations (e.g., incubation time, cell density) .

Basic: What are the ethical considerations for using this compound in human pharmacokinetic studies?

Q. Methodological Answer :

  • Ethical Frameworks :
    • Informed Consent : Disclose isotopic labeling risks (e.g., trace radiation exposure in ¹⁸O studies).
    • Safety Protocols : Conduct radiochemical purity assays (>99%) and monitor renal clearance to prevent accumulation.
  • Regulatory Compliance : Submit protocols to institutional review boards (IRBs) with toxicity data from preclinical models (e.g., rodents) .

Advanced: How can machine learning optimize the design of this compound-based tracer studies in complex systems?

Q. Methodological Answer :

  • Algorithm Selection :
    • Use random forests to identify critical variables (e.g., dose, sampling interval) from pilot data.
    • Apply Bayesian optimization to refine experimental parameters for maximal information gain.
  • Validation : Compare model-predicted outcomes vs. empirical data using goodness-of-fit metrics (R², RMSE) .

Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity assays?

Q. Methodological Answer :

  • Dose-Response Models :
    • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using tools like GraphPad Prism.
    • Benchmark Dose (BMD) : Calculate BMD10 (dose causing 10% effect) with 95% confidence intervals.
  • Error Mitigation : Report standard deviations from triplicate experiments and use Grubbs’ test to exclude outliers .

Advanced: What strategies resolve discrepancies in this compound’s isotopic enrichment measurements between NMR and MS platforms?

Q. Methodological Answer :

  • Cross-Validation :
    • Calibration Standards : Use certified reference materials (CRMs) to harmonize MS and NMR measurements.
    • Inter-Lab Comparisons : Participate in proficiency testing programs (e.g., ISO/IEC 17043).
  • Data Harmonization : Apply mixed-effects models to adjust for platform-specific biases (e.g., ionization efficiency in MS) .

Basic: How to formulate a hypothesis-driven research question about this compound’s role in bacterial carbohydrate metabolism?

Q. Methodological Answer :

  • Framework Application : Use PEO (Population: E. coli; Exposure: this compound; Outcome: ATP yield) to structure the question.
  • Novelty Check : Perform a systematic literature review to identify gaps (e.g., unexplored pathways in Gram-negative vs. Gram-positive bacteria) .

Advanced: What mechanistic models explain inconsistent this compound isotopic dilution effects in in vivo vs. in vitro systems?

Q. Methodological Answer :

  • Model Development :
    • Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate tissue-specific perfusion rates and enzyme kinetics.
    • Sensitivity Analysis : Identify parameters (e.g., hepatic clearance) with the greatest impact on model output .

Q. Guidance for Implementation :

  • Data Tables : Include tables comparing analytical techniques (e.g., LOD, LOQ, precision) or metabolic flux rates in supplementary materials.
  • Referencing : Cite methodologies from frameworks like PICOT, FINER, and STARD to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.